
3-((Propylsulfonyl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Propylsulfonyl)methyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a propylsulfonyl group attached to the piperidine ring via a methyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Propylsulfonyl)methyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-component reactions that are efficient and cost-effective. For example, the use of ionic liquids as catalysts in multi-component reactions has been reported to yield high amounts of piperidine derivatives under mild and green conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Propylsulfonyl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
3-((Propylsulfonyl)methyl)piperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine core, which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-((Propylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival. The sulfonyl group can also enhance the compound’s ability to interact with biological targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperine: An alkaloid found in black pepper with a piperidine core
Uniqueness
3-((Propylsulfonyl)methyl)piperidine is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
3-(propylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C9H19NO2S/c1-2-6-13(11,12)8-9-4-3-5-10-7-9/h9-10H,2-8H2,1H3 |
Clé InChI |
IQOUQFXUADMWFF-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)CC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
![1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride](/img/structure/B11724232.png)
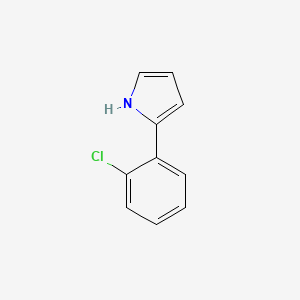

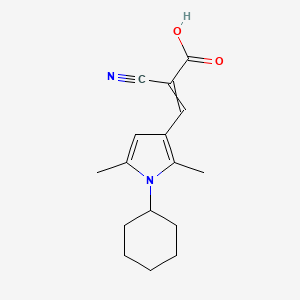
![(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)
![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
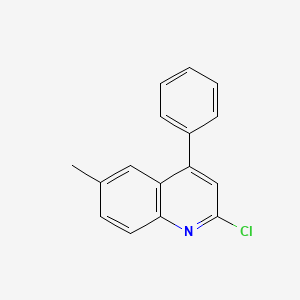
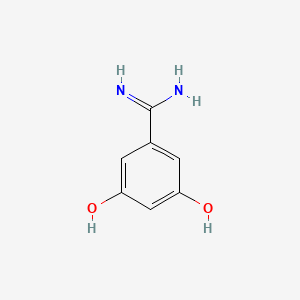
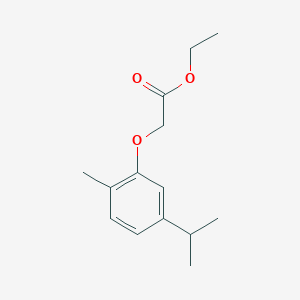
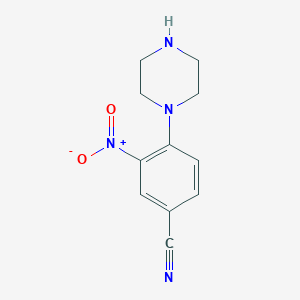

![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B11724293.png)
